Welcome to the BenchChem Online Store!
molecular formula C10H14N2O B597444 2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one CAS No. 1231950-82-5

2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one

Cat. No. B597444
M. Wt: 178.235
InChI Key: ZKGKTFFWNPXKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08399444B2

Procedure details

To 2-bromo-3-(ethyloxy)-2-cyclohexen-1-one (160 g) was added N,N-Dimethylformamide (1000 mL) followed by 2-methylpropanimidamide hydrochloride (107 g) and potassium carbonate (151 g). The suspension was then stirred at 50° C. under nitrogen. After 2.75 hr the mixture was filtered and as much DMF as possible was evaporated off under high vacuum. The residue was partitioned between ethyl acetate (400 ml) and a minimum of aq lithium chloride (120 ml). The aqueous layer was extracted well with ethyl acetate (3×200 ml). The combined organics were washed with brine, filtered to give a small amount of a white solid and the filtrate dried (MgSO4), filtered and evaporated, including high vacuum. This was stirred with TBME (350 ml) then filtered to give a white solid, 16.27 gm. The filtrate from this was evaporated and weighed; this partly solidified overnight. Ether and cyclohexane were added to try and precipitate out more product but the solid was oily. The solution was decanted off and gave a golden oil on evaporation, 77 gm. The oily solid was evaporated: 38 gm, dissolved in DCM and purified by column chromatography (silica cartridge), eluting with 0-100% ethyl acetate in dichloromethane over 10 column volumes. Fractions were evaporated and the resulting solid slurried in ether and collected by filtration: This gave a white solid, 4.0 gm. No solid came out from the aqueous phase overnight. So it was extracted with more ethyl acetate and DCM. The organics were dried and evaporated and gave 69 gm of a beige slurry that was stirred with diethyl ether and filtered to give a white solid, 11.3 gm. The filtrate was combined with aqueous extraction solvents from a previous experiment and purified by column chromatography (silica), eluting with 0-100% ethyl acetate in dichloromethane. All product came through in fractions 1 & 2 so they were combined and washed with aq LiCl, dried and re-evaporated to a beige slurry, 46.4 gm, that was stirred in ether and filtered to give a white solid, 5.85 gm. Because all the batches were of the same purity, they were combined: This gave the title compound, a white solid, 37.42 gm.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
151 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3](=O)[CH2:4][CH2:5][CH2:6][C:7]=1[O:8]CC.CN(C)C=O.Cl.[CH3:18][CH:19]([CH3:23])[C:20](=[NH:22])[NH2:21].C(=O)([O-])[O-].[K+].[K+]>C(OCC)C>[CH3:18][CH:19]([C:20]1[NH:22][C:3]2[CH2:4][CH2:5][CH2:6][C:7](=[O:8])[C:2]=2[N:21]=1)[CH3:23] |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
BrC=1C(CCCC1OCC)=O
Name
Quantity
1000 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
107 g
Type
reactant
Smiles
Cl.CC(C(N)=N)C
Step Three
Name
Quantity
151 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was then stirred at 50° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 2.75 hr the mixture was filtered and as much DMF
Duration
2.75 h
CUSTOM
Type
CUSTOM
Details
as possible was evaporated off under high vacuum
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (400 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted well with ethyl acetate (3×200 ml)
WASH
Type
WASH
Details
The combined organics were washed with brine
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a small amount of a white solid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the filtrate dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
STIRRING
Type
STIRRING
Details
This was stirred with TBME (350 ml)
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid, 16.27 gm
CUSTOM
Type
CUSTOM
Details
The filtrate from this was evaporated
CUSTOM
Type
CUSTOM
Details
this partly solidified overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Ether and cyclohexane were added
CUSTOM
Type
CUSTOM
Details
precipitate out more product
CUSTOM
Type
CUSTOM
Details
The solution was decanted off
CUSTOM
Type
CUSTOM
Details
gave a golden oil
CUSTOM
Type
CUSTOM
Details
on evaporation, 77 gm
CUSTOM
Type
CUSTOM
Details
The oily solid was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
38 gm, dissolved in DCM
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica cartridge)
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate in dichloromethane over 10 column volumes
CUSTOM
Type
CUSTOM
Details
Fractions were evaporated
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
This gave a white solid, 4.0 gm
CUSTOM
Type
CUSTOM
Details
came out from the aqueous phase overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
So it was extracted with more ethyl acetate and DCM
CUSTOM
Type
CUSTOM
Details
The organics were dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
gave 69 gm of a beige slurry that
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid, 11.3 gm
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (silica)
WASH
Type
WASH
Details
eluting with 0-100% ethyl acetate in dichloromethane
WASH
Type
WASH
Details
washed with aq LiCl
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
re-evaporated to a beige slurry, 46.4 gm, that
STIRRING
Type
STIRRING
Details
was stirred in ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a white solid, 5.85 gm

Outcomes

Product
Name
Type
product
Smiles
CC(C)C1=NC2=C(N1)CCCC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.